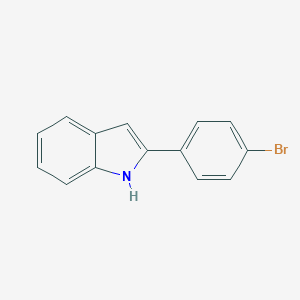
2-(4-Bromophenyl)-1H-indole
Overview
Description
2-(4-Bromophenyl)-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a fused pyrrole and benzene ring structure and are of significant interest due to their presence in many pharmacologically active molecules. The bromophenyl group attached to the indole core suggests potential utility in various chemical reactions, particularly in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of indole derivatives, such as 2-(4-Bromophenyl)-1H-indole, can be achieved through various methods. One approach involves the palladium-catalyzed indole cyclization of anilines and bromo-substituted acetophenones, as described in the synthesis of 2-(2-hydroxyphenyl)-1H-indoles . Although the study does not directly synthesize 2-(4-Bromophenyl)-1H-indole, the methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The indole core provides a rigid scaffold that can interact with biological targets. The presence of a bromine atom on the phenyl ring at the 4-position could influence the electronic properties of the molecule and its reactivity in subsequent chemical transformations .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The bromine atom on the phenyl ring makes 2-(4-Bromophenyl)-1H-indole a suitable candidate for further functionalization through reactions such as Suzuki coupling . Additionally, the presence of a bromine atom allows for regioselective C(sp2)-H dual functionalization, as demonstrated by the bromo-amination of indoles . These reactions expand the utility of the indole scaffold in synthesizing compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)-1H-indole would be influenced by the indole core and the bromophenyl substituent. Indoles generally exhibit moderate polarity, which can affect their solubility and interaction with biological systems. The bromine atom contributes to the compound's molecular weight and may impact its boiling and melting points. The electronic effects of the bromine atom also play a role in the compound's reactivity and stability .
Biological Activity Analysis
Indole derivatives are known for their wide range of biological activities. The study on various 2-substituted phenyl-1H-indoles revealed that the presence of different substituents can lead to significant anti-inflammatory, antioxidant, and antimicrobial activities . Although the specific biological activities of 2-(4-Bromophenyl)-1H-indole are not detailed in the provided papers, the structural similarities to other active indole derivatives suggest potential pharmacological properties that could be explored further.
Scientific Research Applications
Synthesis of 3-Cyano-1H-indoles and Derivatives : An efficient synthetic approach for 3-cyano-1H-indoles has been developed, using reactions involving 2-(2-bromophenyl)acetonitriles, which could be related to 2-(4-Bromophenyl)-1H-indole. This process includes a one-pot cascade procedure with potential applications in medicinal chemistry (Li, Zhang, Zhang, & Fan, 2016).
Preparation of Indole Derivatives : The preparation of various indole derivatives, such as 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, involves starting materials like 2-(2-Bromophenyl)-1H-indole. This indicates its utility in synthesizing complex indole structures (Wong et al., 2017).
Synthesis of Spiro Indole-Pyrrolizin Compounds : A study focused on synthesizing a hexahydrospiro indole-pyrrolizin compound, starting with 3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound to 2-(4-Bromophenyl)-1H-indole. This synthesis has potential applications in the development of novel organic compounds (Sapnakumari, Narayana, & Sarojini, 2014).
Investigation of Bischler Indole Synthesis : A study investigating the Bischler indole synthesis found that cyclization of amino ketones derived from 3,5-dimethoxyaniline and 4-bromophenacyl bromide (related to 2-(4-Bromophenyl)-1H-indole) preferred the formation of 2-arylindoles, highlighting its relevance in synthetic organic chemistry (Black, Gatehouse, Théobald, & Wong, 1980).
Synthesis of 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles : The treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile under specific conditions led to the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, demonstrating its role in complex molecular synthesis (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).
Syntheses of Naturally Occurring Polybrominated Indoles : The synthesis of naturally occurring polybrominated indoles utilized a palladium-catalyzed process involving 2,3-bis(2-nitro-4(or 5)-bromophenyl)-1,4-butadienes, suggesting the potential of 2-(4-Bromophenyl)-1H-indole in creating naturally inspired compounds (Ansari, Taylor, & Söderberg, 2017).
Synthesis and Structure Analysis of Indole Derivatives : The structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, an analogue of 2-(4-Bromophenyl)-1H-indole, was analyzed, providing insight into the molecular structure of such compounds (Zhang, Wang, Lu, Zhao, Lei, & Fang, 2016).
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEPILBIWVZIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347581 | |
| Record name | 2-(4-Bromophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1H-indole | |
CAS RN |
6127-49-7 | |
| Record name | 2-(4-Bromophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can be inferred about the mass spectrometry fragmentation pattern of 2-(4-bromophenyl)-1H-indole from the study?
A1: Although the study doesn't directly analyze 2-(4-bromophenyl)-1H-indole, it examines a closely related compound, 5-nitro-2-(4-bromophenyl)-1H-indole-3-carboxaldehyde []. The research demonstrates that this compound exhibits a specific fragmentation pattern during fast atom bombardment (FAB) mass spectrometry. While we cannot directly extrapolate this fragmentation pattern to 2-(4-bromophenyl)-1H-indole, it suggests that the presence of the bromine atom and its position on the phenyl ring likely influence the fragmentation behavior of similar indole derivatives. Further research specifically on 2-(4-bromophenyl)-1H-indole would be needed to confirm this.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




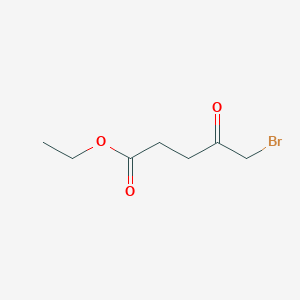
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
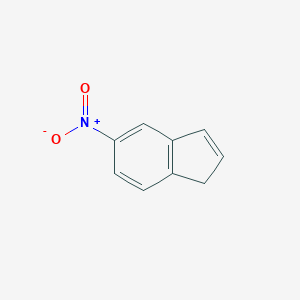
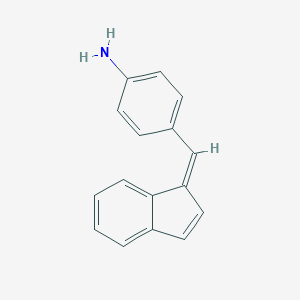


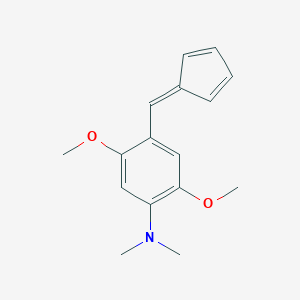
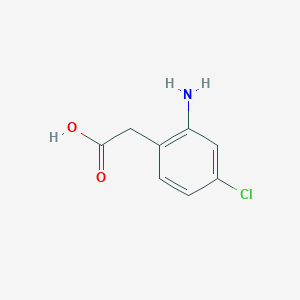
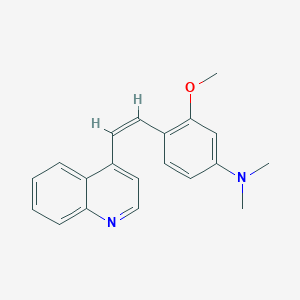

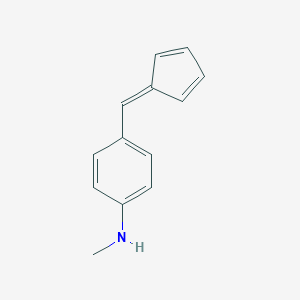
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)